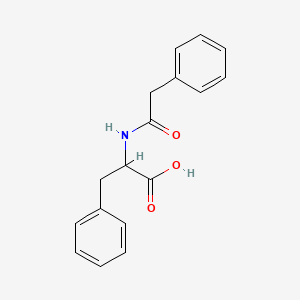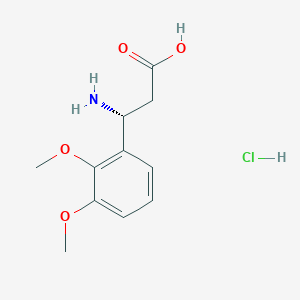
(R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, a dimethoxyphenyl group, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding nitrile through a reaction with hydroxylamine hydrochloride.
Reduction: The nitrile is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Formation of Propanoic Acid: The amine is then reacted with acrylonitrile to form the propanoic acid derivative.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can further modify the amino group, converting it to an alkylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Oximes, nitroso derivatives.
Reduction: Alkylamines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in modulating biochemical pathways. It is used in the development of enzyme inhibitors and as a probe to study enzyme activity.
Medicine
In medicine, ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is investigated for its potential therapeutic effects. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The dimethoxyphenyl group enhances its binding affinity to hydrophobic pockets within proteins. These interactions modulate biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dimethoxyphenyl)propionic acid
- 3-(2,5-Dimethoxyphenyl)propionic acid
- 2,3-Dimethoxybenzoic acid
Uniqueness
®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is unique due to the presence of the amino group, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other similar compounds that lack the amino functionality, making it more versatile in various applications.
Properties
Molecular Formula |
C11H16ClNO4 |
|---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,3-dimethoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14;/h3-5,8H,6,12H2,1-2H3,(H,13,14);1H/t8-;/m1./s1 |
InChI Key |
SNIJCLKTDPRJBA-DDWIOCJRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H](CC(=O)O)N.Cl |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12951017.png)
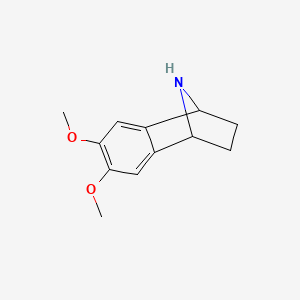


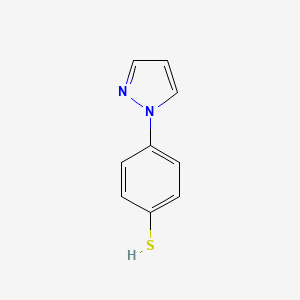



![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)
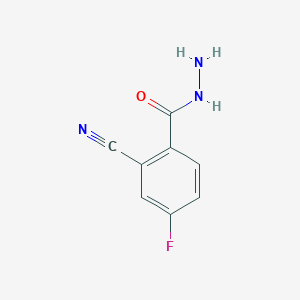

![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)
